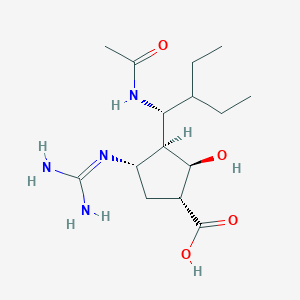

(1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of molecules structurally related to this compound has been achieved through different routes. For instance, Shitara et al. (2000) described the synthesis of 6-acetamido-5-amino- and 5-guanidino-3, 4-dehydro-N-(2-ethylbutyryl)-3-piperidinecarboxylic acids, starting from natural siastatin B in a stereospecific fashion, which are related to known neuraminidase inhibitors (Shitara et al., 2000). Similarly, Battistini et al. (2004) achieved the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, demonstrating a novel approach to creating complex cyclopentane structures via full-aldol access to carbaketose derivatives (Battistini et al., 2004).

Molecular Structure Analysis

Understanding the molecular structure of this compound provides insights into its potential reactivity and interactions. Herradón and Seebach (1989) demonstrated the selective generation of three contiguous stereogenic centers on a cyclohexane ring through the mono- and dialkylation of derivatives of (1R, 2S)-2-hydroxycyclopentanecarboxylic acid, highlighting the significance of stereochemistry in cyclopentane and cyclohexane derivatives (Herradón & Seebach, 1989).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions that highlight its chemical properties. For example, the synthesis of α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids showcases the compound's reactivity in multicomponent synthesis processes (Taran et al., 2014).

Physical Properties Analysis

The physical properties of compounds related to "(1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid" are crucial for understanding their behavior in different environments. The characterization of polymorphic forms through infrared, Raman, and 13C NMR spectroscopy provides valuable data on the stability, conformation, and intermolecular interactions of such molecules (Terol et al., 1994).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its molecular structure and functional groups. The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids, demonstrates the potential of this compound and its derivatives to mimic or interfere with biological processes, thus highlighting its chemical versatility (Huddle & Skinner, 1971).

Scientific Research Applications

Neuraminidase Inhibitor Synthesis and Influenza Treatment

Synthesis Related to Zanamivir and Oseltamivir : The compound has been synthesized starting from natural siastatin B, indicating its relevance in creating inhibitors for influenza virus neuraminidases. This synthesis connects it to significant antiviral agents like zanamivir and oseltamivir, highlighting its importance in medicinal chemistry and drug development processes (Shitara et al., 2000).

Immune System Effects in Influenza Treatment : The compound, under the name RWJ-270201, has shown potent inhibition of influenza virus neuraminidase, effectively inhibiting infections in vitro and in animal models. Notably, its administration in mice did not significantly affect various immune parameters, suggesting its focused action on viral inhibition without broadly suppressing immune functions (Sidwell et al., 2001).

Advances in Neuraminidase Inhibitor Discovery : Continuous interest in neuraminidase inhibitors due to pandemic concerns has led to the development and synthesis of this compound, alongside other potent inhibitors. The synthesis details provided reinforce its importance in ongoing research to control influenza infections, reflecting the compound's contribution to expanding therapeutic options (Chand, 2005).

Research on Synthesis and Biological Evaluation

Synthetic Methodologies and Analogs : The research efforts include the synthesis of related compounds, showcasing a broader context of its application in designing and evaluating new antiviral agents. These synthetic approaches are crucial for generating analogs with potentially enhanced efficacy or reduced toxicity (Battistini et al., 2004).

Combination Treatments for Influenza : Investigating the compound in combination with other known antivirals like ribavirin has shown promise in enhancing therapeutic outcomes. This research underlines the potential of using combination therapies for more effective management of influenza virus infections (Smee et al., 2002).

Mechanism of Action

Target of Action

The primary target of (+)-ent-Peramivir is the neuraminidase enzyme of the influenza A and B viruses . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

(+)-ent-Peramivir acts as an inhibitor of the neuraminidase enzyme . By binding to this enzyme, it prevents the cleavage of sialic acid, which is necessary for the release of newly formed influenza viruses from the host cell . This inhibition effectively halts the spread of the virus within the host organism .

Biochemical Pathways

The primary biochemical pathway affected by (+)-ent-Peramivir is the viral replication cycle of the influenza virus. By inhibiting the neuraminidase enzyme, (+)-ent-Peramivir disrupts the final step of the viral replication cycle, which is the release of new virus particles from the host cell . This disruption prevents the spread of the virus to other cells and helps to contain the infection .

Pharmacokinetics

The pharmacokinetics of (+)-ent-Peramivir involve its absorption, distribution, metabolism, and excretion (ADME) properties. As an intravenous drug, (+)-ent-Peramivir is directly introduced into the bloodstream, bypassing the need for absorption from the gastrointestinal tract . It is distributed throughout the body, reaching the sites of influenza virus infection

Result of Action

The molecular and cellular effects of (+)-ent-Peramivir’s action include the inhibition of viral replication and the prevention of new virus particle release from infected cells . This results in a decrease in viral load and helps to alleviate the symptoms of influenza .

properties

IUPAC Name |

(1R,2R,3R,4S)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQDFNLINLXZLB-SJHCENCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)O)N=C(N)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,3S,4S)-3-((R)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)